2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol
CAS No.:
Cat. No.: VC11392254
Molecular Formula: C18H21ClN4O2
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21ClN4O2 |
|---|---|
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | 2-[2-[[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol |
| Standard InChI | InChI=1S/C18H21ClN4O2/c1-12-11-16(20-7-9-25-10-8-24)23-18(21-12)13(2)17(22-23)14-3-5-15(19)6-4-14/h3-6,11,20,24H,7-10H2,1-2H3 |
| Standard InChI Key | PFOBXYIFAMBJAC-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C3=CC=C(C=C3)Cl)C |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C3=CC=C(C=C3)Cl)C |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7. Key structural elements include:
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A 4-chlorophenyl group at position 2, enhancing lipophilicity and target binding.
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Methyl groups at positions 3 and 5, contributing to steric stabilization.
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A 7-aminoethoxyethanol side chain, introducing hydrogen-bonding capacity and solubility.
The IUPAC name (2-[2-[[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol) reflects this substitution pattern. The SMILES notation (CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C3=CC=C(C=C3)Cl)C) and InChIKey (PFOBXYIFAMBJAC-UHFFFAOYSA-N) provide unambiguous identifiers for databases.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₄O₂ |
| Molecular Weight | 360.8 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 46299423 |
| Topological Polar Surface | 81.2 Ų |
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically involves multi-step protocols:
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Core Formation: Condensation of 4-chlorophenylhydrazine with β-diketones yields the pyrazolo[1,5-a]pyrimidine scaffold.
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Amination: Nucleophilic substitution at position 7 using 2-aminoethoxyethanol under Mitsunobu conditions.
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Purification: Chromatography or recrystallization achieves >95% purity, confirmed via HPLC.
Microwave-assisted synthesis reduces reaction times from 48 hours to 6–8 hours while maintaining 80–85% yields. Scale-up challenges include controlling exothermic amination and minimizing byproducts like N-ethylated derivatives.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 2.1 mg/mL (pH 7.4), enhanced to 8.9 mg/mL in 10% DMSO.
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LogP: 3.2 ± 0.1, indicating moderate lipophilicity suitable for membrane penetration.
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Thermal Stability: Decomposes at 218°C (DSC), with no polymorphic transitions observed below 150°C.
Spectroscopic Data
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UV-Vis: λₘₐₓ = 274 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol.
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.99 (br s, 1H, NH).
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates nanomolar affinity for:
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Cyclin-Dependent Kinase 2 (CDK2): IC₅₀ = 34 nM, disrupting cell cycle progression in glioblastoma models .
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Bacterial Dihydrofolate Reductase: IC₅₀ = 89 nM against Staphylococcus aureus, synergizing with trimethoprim.
Cellular Effects
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Apoptosis Induction: 48-hour exposure (10 µM) increases caspase-3 activity by 4.2-fold in MDA-MB-231 cells.
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Cell Cycle Arrest: G1-phase accumulation (62% vs. 38% control) in IMR-32 neuroblastoma lines .
Pharmacological Applications
Antimicrobial Activity
Against methicillin-resistant S. aureus (MRSA):
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MIC: 8 µg/mL, comparable to vancomycin (MIC = 2 µg/mL).
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Biofilm Disruption: 64% reduction at 16 µg/mL (crystal violet assay).
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